molecular formula C8H9NO4 B2786895 Dimethyl 1H-pyrrole-3,4-dicarboxylate CAS No. 2818-06-6

Dimethyl 1H-pyrrole-3,4-dicarboxylate

Cat. No. B2786895
CAS RN: 2818-06-6
M. Wt: 183.163
InChI Key: HEDIMOSXPHKSMJ-UHFFFAOYSA-N
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Description

Dimethyl 1H-pyrrole-3,4-dicarboxylate is a chemical compound with the linear formula C8H9NO4 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of Dimethyl 1H-pyrrole-3,4-dicarboxylate is represented by the linear formula C8H9NO4 . The CAS Number is 2818-06-6 and the Molecular Weight is 183.165 .

Scientific Research Applications

Synthesis of Trisubstituted Pyrroles

Dimethyl 1H-pyrrole-3,4-dicarboxylate can be used in the synthesis of trisubstituted pyrroles . Trisubstituted pyrroles are important in medicinal chemistry due to their wide range of biological activities.

Preparation of Pyrrole Copolymer Soft Actuators

This compound is also used to prepare pyrrole copolymer soft actuators . These actuators have reduced electrochemical creep and actuating strain, making them useful in various applications, including robotics and biomedical devices.

Synthesis of Diethyl 1-hydroxymethyl-3,4-pyrroledicarboxylate

Dimethyl 1H-pyrrole-3,4-dicarboxylate is used in the synthesis of diethyl 1-hydroxymethyl-3,4-pyrroledicarboxylate . This compound has potential applications in the development of new pharmaceuticals.

Synthesis of Diethyl 1-benzoyloxyrmethyl-3,4-pyrroledicarboxylate

Another application is the synthesis of diethyl 1-benzoyloxyrmethyl-3,4-pyrroledicarboxylate . This compound is a key intermediate in the synthesis of various bioactive molecules.

Synthesis of Pyrrolopyrazine Derivatives

Dimethyl 1H-pyrrole-3,4-dicarboxylate can be used in the synthesis of pyrrolopyrazine derivatives . These derivatives have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities.

Synthesis of Ethyl 2-amino-6,8-dimethyl-1,3-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylate

This compound can be synthesized from Dimethyl 1H-pyrrole-3,4-dicarboxylate . It has potential applications in medicinal chemistry due to its unique structure and properties.

properties

IUPAC Name

dimethyl 1H-pyrrole-3,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4/c1-12-7(10)5-3-9-4-6(5)8(11)13-2/h3-4,9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEDIMOSXPHKSMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC=C1C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 1H-pyrrole-3,4-dicarboxylate

CAS RN

2818-06-6
Record name 3,4-dimethyl 1H-pyrrole-3,4-dicarboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

TOSMIC (1.5 g, 7.7 mmol) was added to a solution of dimethyl fumarate (1 g, 6.9 mmol) and sodium hydride (60%, 0.59, 12.5 mmol) in dry DMF (25 ml) at 0° C., and the solution stirred at 0° C. for 15 minutes. The reaction was poured onto ice-water and the product filtered and recrystallised from aqueous ethanol. 0.61 g, 48%. 1H-n.m.r. (DMSO-d6) δ (ppm) 3.68 (6H, s, 2×CH3), 7.39 (2H, s, 2×CH), 11.81 (1H, s, NH).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
12.5 mmol
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

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